molecular formula C4H9NO3 B1587904 N-Methyl-D-serine CAS No. 915405-01-5

N-Methyl-D-serine

Cat. No. B1587904
M. Wt: 119.12 g/mol
InChI Key: PSFABYLDRXJYID-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-D-serine is a derivative of the amino acid D-serine . It is a direct, full agonist at the D-serine/glycine modulatory site of the N-methyl-D-aspartate-type glutamate receptors (NMDARs) . NMDARs play key roles in excitatory neurotransmission and are involved in several important processes, including learning, behavior, and synaptic plasticity .


Synthesis Analysis

D-serine is synthesized by a serine racemase (SR) enzyme, which directly converts L-serine to D-serine . The SR enzyme is a bifunctional enzyme, producing both D-serine and pyruvate in cultured cells and in vitro . Transfection of SR into HEK 293 cells elicits synthesis of D-serine and augmented release of pyruvate to culture media .


Molecular Structure Analysis

The molecular structure of N-Methyl-D-serine is closely related to the NMDA receptor. D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 . These agonists bind to the receptor’s bi-lobed ligand-binding domains (LBDs), which close around the agonist during receptor activation .


Chemical Reactions Analysis

D-serine is critical for complex behaviors, such as cognition and social behavior, where dysregulation of its synthesis and release has been implicated in many pathological conditions . The amino acid in the supernatant was derivatized into fluorescent diastereomers by ortho-phthaldialdehyde and N-isobutyryl-L-cysteine (a chiral compound) at alkaline pH .

Scientific Research Applications

Serine's Role in Cellular Processes

N-Methyl-D-serine, a variant of the amino acid serine, plays a vital role in cellular processes. Serine is indispensable metabolically and contributes significantly to various cellular functions. It is a primary source of one-carbon units for methylation reactions through S-adenosylmethionine generation. This aspect of serine metabolism is crucial in mammalian tissues for controlling methyl group transfer. The synthesis and regulation of serine metabolism have implications in several physiological and pathological states, including cancer due to its role in one-carbon metabolism (Kalhan & Hanson, 2012).

Serine in Neuromodulation

N-Methyl-D-serine acts as a coagonist of N-methyl-D-aspartate (NMDA) receptors in the brain, with D-serine being a more potent agonist than glycine. This relationship is significant as it suggests the role of serine in modulating synaptic responses. Studies show that degradation of D-serine can attenuate NMDA receptor-mediated neurotransmission, highlighting its potential as a neuromodulator (Mothet et al., 2000). Moreover, the distribution of D-serine in the human central nervous system is heterogeneous, which may reflect the functional diversity of glutamatergic neurons (Suzuki et al., 2017).

D-serine in Neurophysiology and Pathophysiology

The presence and function of D-serine in the vertebrate retina have been established, suggesting its role in regulating the sensitivity of NMDA receptors under physiological conditions. This finding opens up new questions about glial cells' role in modulating neuronal excitability through D-serine release (Stevens et al., 2003). Additionally, D-serine is linked to several neurological disorders, including schizophrenia and Alzheimer's disease, and is synthesized by a pyridoxal 5′‐phosphate-dependent serine racemase (Yoshimura & Goto, 2008).

D-serine and Schizophrenia

Abnormal NMDA receptor function, potentially influenced by D-serine levels, has been implicated in the pathophysiology of schizophrenia. Genetic associations of D-serine metabolism with schizophrenia suggest its significant role in this condition. Studies have shown that mice with a mutation leading to reduced D-serine levels displayed behaviors relevant to schizophrenia, indicating the potential contribution of altered D-serine metabolism to this disorder (Labrie et al., 2009).

Safety And Hazards

Based on the safety data sheet, N-Methyl-D-serine causes serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

(2R)-3-hydroxy-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFABYLDRXJYID-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415335
Record name N-METHYL-D-SERINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-D-serine

CAS RN

915405-01-5
Record name N-METHYL-D-SERINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-D-serine
Reactant of Route 2
N-Methyl-D-serine
Reactant of Route 3
Reactant of Route 3
N-Methyl-D-serine
Reactant of Route 4
N-Methyl-D-serine
Reactant of Route 5
N-Methyl-D-serine
Reactant of Route 6
N-Methyl-D-serine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.